![molecular formula C14H28NNaO5S B085605 Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt CAS No. 142-86-9](/img/structure/B85605.png)
Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt, also known as SLES, is a surfactant widely used in various industries, including personal care, household cleaning, and industrial applications. It is an anionic detergent and a common ingredient in many consumer products due to its excellent foaming and cleaning properties. In
Scientific Research Applications
Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt is widely used in scientific research as a surfactant and emulsifier. It is commonly used in cell culture experiments to aid in the solubilization of hydrophobic molecules and to improve the stability of emulsions. Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt has also been used in the synthesis of nanoparticles and as a dispersant in nanotechnology.
Mechanism of Action
Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt works by reducing the surface tension of water, which allows it to penetrate and disperse dirt and oil. It also helps to emulsify oils and fats, making them easier to remove. Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt is an anionic surfactant, which means that it carries a negative charge. This charge allows it to interact with positively charged proteins and lipids, helping to solubilize them.
Biochemical and Physiological Effects:
Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt has been shown to have low toxicity and is generally considered safe for use in consumer products. However, some studies have suggested that Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt may cause skin irritation and allergic reactions in some individuals. It has also been shown to cause eye irritation in high concentrations. Ingestion of Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt can cause gastrointestinal irritation and may be harmful if swallowed in large amounts.
Advantages and Limitations for Lab Experiments
Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt is a versatile surfactant that is widely used in scientific research. Its excellent solubilization properties make it useful for a wide range of applications, including cell culture, nanoparticle synthesis, and emulsion stabilization. However, Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt can interfere with some assays and may need to be removed prior to analysis. Additionally, Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt may interact with other components in a sample, which can complicate data interpretation.
Future Directions
There are many potential future directions for research on Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt. One area of interest is the development of new and improved surfactants with enhanced properties, such as increased solubilization capacity and reduced toxicity. Another area of interest is the use of Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt in the synthesis of novel materials, such as functionalized nanoparticles and biodegradable polymers. Finally, there is a need for further research on the environmental impact of Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt and other surfactants, including their potential effects on aquatic ecosystems.
Conclusion:
In conclusion, Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt is a widely used surfactant with many scientific research applications. Its excellent solubilization properties make it useful for a wide range of applications, including cell culture, nanoparticle synthesis, and emulsion stabilization. While Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt is generally considered safe for use in consumer products, it may cause skin irritation and allergic reactions in some individuals. There are many potential future directions for research on Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt, including the development of new and improved surfactants and further investigation of its environmental impact.
Synthesis Methods
Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt is synthesized by reacting dodecanol with ethylene oxide to form dodecyl alcohol ethoxylate. The ethoxylated alcohol is then sulfated with sulfur trioxide to produce Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt. The final product is a white to yellowish powder that is highly soluble in water.
properties
CAS RN |
142-86-9 |
|---|---|
Product Name |
Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt |
Molecular Formula |
C14H28NNaO5S |
Molecular Weight |
345.43 g/mol |
IUPAC Name |
sodium;2-(dodecanoylamino)ethyl sulfate |
InChI |
InChI=1S/C14H29NO5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-20-21(17,18)19;/h2-13H2,1H3,(H,15,16)(H,17,18,19);/q;+1/p-1 |
InChI Key |
VOARWFBIDIEJLM-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCC(=O)NCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCOS(=O)(=O)[O-].[Na+] |
Other CAS RN |
142-86-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



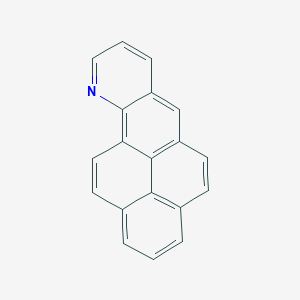
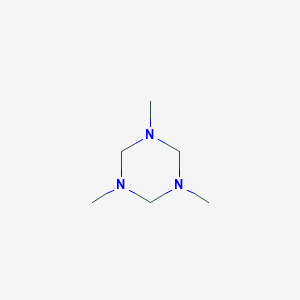
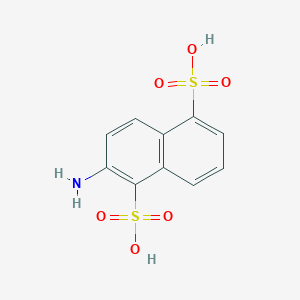
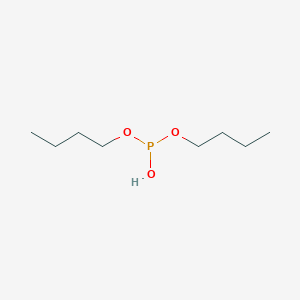

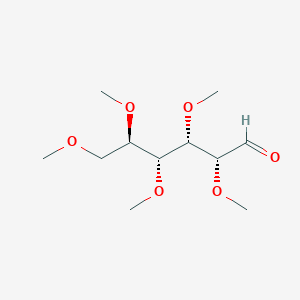
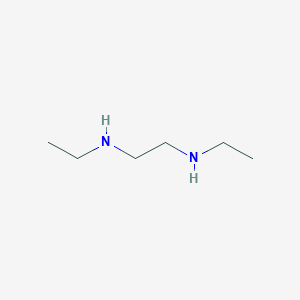
![4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B85532.png)


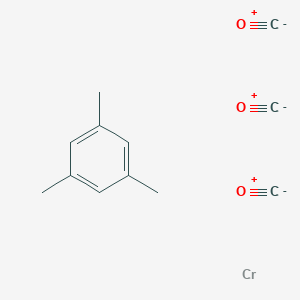
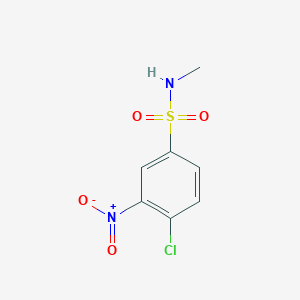
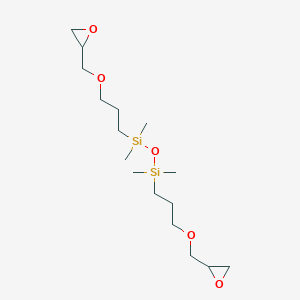
![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)